4-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide
Description
This compound features a complex heterocyclic scaffold combining a [1,3]dioxolo[4,5-g]quinazolin-8-one core with a benzylcarbamoylmethyl sulfanyl substituent at position 6 and a 4-methoxyphenylmethyl butanamide moiety at position 7. The benzylcarbamoyl and 4-methoxyphenyl groups likely influence solubility, bioavailability, and target affinity, as seen in structurally related compounds .
Properties
IUPAC Name |
4-[6-[2-(benzylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O6S/c1-38-22-11-9-21(10-12-22)17-31-27(35)8-5-13-34-29(37)23-14-25-26(40-19-39-25)15-24(23)33-30(34)41-18-28(36)32-16-20-6-3-2-4-7-20/h2-4,6-7,9-12,14-15H,5,8,13,16-19H2,1H3,(H,31,35)(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWYDSVJACUGJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NCC5=CC=CC=C5)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to optimize for cost, efficiency, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance:
- In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including breast (MCF7) and colon (HCT116) cancer cells. The half-maximal inhibitory concentration (IC50) values indicate significant potency, with some derivatives exhibiting IC50 values as low as 16.70 µM against MCF7 cells .
- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways involved in cell proliferation and survival, although detailed mechanistic studies are still ongoing.
Antibacterial Activity
In addition to its anticancer properties, preliminary evaluations suggest that this compound may possess antibacterial activity against strains such as Staphylococcus aureus and MRSA (Methicillin-resistant Staphylococcus aureus). This broad-spectrum antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
Case Study 1: Antiproliferative Effects
A study published in the Tropical Journal of Pharmaceutical Research evaluated a series of quinazoline derivatives, including this compound. The results demonstrated that compounds with similar structural motifs exhibited varying degrees of antiproliferative activity against breast and colon cancer cell lines . This underscores the importance of structural modifications in enhancing biological efficacy.
Case Study 2: Synthesis and Evaluation
Research published in MDPI discussed the synthesis of related quinazoline compounds and their biological evaluations. The findings indicated that compounds with specific substituents on the quinazoline ring showed improved cytotoxicity compared to their unsubstituted counterparts . This reinforces the need for continued exploration of structural variants to optimize therapeutic outcomes.
Mechanism of Action
The mechanism of action of 4-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a family of N-(substituted-phenyl)butanamides with a [1,3]dioxoloquinazolinone backbone. Key analogues include:
Key Observations :
- Aromatic vs.
- Bioavailability : Polar groups like tetrahydrofuran () may improve solubility but reduce membrane permeability compared to benzylcarbamoyl .
Pharmacokinetic and Molecular Property Comparisons
Using Tanimoto similarity indices (threshold >0.8) and molecular fingerprinting, the target compound shares ~70–75% structural similarity with its analogues . Key molecular properties are inferred from related compounds:
Implications :
- Increased topological polar surface area (TPSA) in the furan derivative correlates with improved aqueous solubility .
Bioactivity and Target Affinity
- Epigenetic Modulation: Quinazolinone derivatives with sulfanyl substituents show HDAC inhibitory activity (e.g., SAHA-like compounds with ~70% similarity indices) .
- Enzyme Binding Variability: Minor substituent changes (e.g., benzylcarbamoyl vs. cyclohexylamino) significantly alter docking affinities due to interactions with residues like Met7 or Asp144 in enzyme binding pockets .
- Antioxidant Potential: Similar butanamide derivatives exhibit radical scavenging activity, though efficacy depends on substituent electronic profiles .
Computational and Experimental Validation
- Similarity Clustering : The target compound clusters with HDAC inhibitors and kinase modulators in bioactivity-based hierarchical trees, suggesting shared mechanisms .
- Docking Studies : Analogues with benzylcarbamoyl groups show stronger binding to HDAC8 (∆G = -9.2 kcal/mol) compared to furan derivatives (∆G = -7.8 kcal/mol) due to aromatic interactions .
Biological Activity
The compound 4-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide (CAS Number: 688061-08-7) is a novel quinazoline derivative that has garnered attention due to its potential biological activities. Quinazoline and its derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 602.7 g/mol . The structure features a quinazoline core with various functional groups that may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₃₂H₃₄N₄O₆S |
| Molecular Weight | 602.7 g/mol |
| CAS Number | 688061-08-7 |
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, related compounds have demonstrated inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. The presence of the quinazoline moiety in the compound under review suggests a potential for similar activity.
In vitro studies have shown that certain quinazoline derivatives can exert cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's structure, particularly the presence of a methoxyphenyl group and a sulfanyl linkage, may enhance its interaction with biological targets involved in tumor growth and proliferation.
Antibacterial Activity
Quinazolines have also been evaluated for their antibacterial properties. Research indicates that modifications to the quinazoline scaffold can lead to compounds with potent activity against various bacterial strains. For example, studies on related compounds have revealed moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The specific compound's potential for antibacterial action remains to be fully characterized but is promising based on its structural analogs.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Quinazoline derivatives have been reported to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation. This could suggest potential applications in treating neurodegenerative diseases or conditions associated with cholinergic dysfunction.
Case Studies and Research Findings
- Anticancer Activity Assessment :
- Antibacterial Screening :
- Enzyme Inhibitory Effects :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can intermediates be characterized?
- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, such as coupling benzothiazole or quinazoline derivatives with sulfanyl and carbamoyl groups. Key steps include:
- Cyclocondensation : Use of spirocyclic intermediates (e.g., oxa-aza-spirodecane-diones) to form the quinazolinone core .
- Thioether Formation : Reacting thiol-containing intermediates with halogenated benzylcarbamoyl groups under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Purification : Column chromatography or crystallization for isolating intermediates.
- Characterization : Employ IR spectroscopy to confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~600 cm⁻¹) groups, and UV-Vis to track conjugation in the quinazoline ring .
Q. How can researchers resolve contradictions in spectroscopic data for intermediates?
- Methodological Answer : Cross-validate using complementary techniques:
- NMR : Compare chemical shifts for aromatic protons (δ 6.5–8.5 ppm) and methylene bridges (δ 3.0–4.5 ppm) with computational models (DFT) .
- Elemental Analysis : Confirm purity (>95%) to rule out impurities affecting spectral clarity .
- Mass Spectrometry : Use high-resolution MS to distinguish isobaric species (e.g., isotopic patterns for Cl/Br-containing analogs) .
Advanced Research Questions
Q. What computational strategies are effective for predicting non-covalent interactions in this compound’s supramolecular assembly?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate interactions (e.g., π-π stacking between quinazoline and benzyl groups) using force fields like AMBER or CHARMM .
- DFT Calculations : Analyze hydrogen bonding (e.g., between the 8-oxo group and methoxybenzylamide) with B3LYP/6-31G* basis sets .
- Crystallography : Compare predicted lattice energies with experimental XRD data to validate stacking motifs .
Q. How can reaction yields be optimized for steps involving unstable intermediates (e.g., nitrososulfanyl groups)?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, low-temperature (-20°C) acetonitrile may stabilize nitrososulfanyl intermediates .
- Flow Chemistry : Continuous-flow reactors minimize decomposition by reducing residence time .
- Bayesian Optimization : Algorithmically prioritize reaction conditions (e.g., 0.1 mol% TCICA oxidant) for higher yields .
Q. What strategies mitigate challenges in assessing biological activity due to structural complexity?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., replacing benzylcarbamoyl with pivaloyl groups) to isolate pharmacophore contributions .
- Metabolic Stability Assays : Use liver microsomes to evaluate oxidation at the dioxolo ring, guided by HPLC-MS .
- Docking Studies : Target the compound’s sulfanyl and carbamoyl groups to enzymes (e.g., dihydrofolate reductase) using AutoDock Vina .
Contradiction Analysis & Validation
Q. How should researchers address discrepancies in reported biological activities across studies?
- Methodological Answer :
- Standardized Assays : Replicate assays (e.g., MIC for antimicrobial activity) under controlled conditions (pH 7.4, 37°C) .
- Proteomic Profiling : Use affinity chromatography to identify off-target interactions that may explain variability .
- Meta-Analysis : Compare data across structurally similar compounds (e.g., benzoxazole/benzothiazepine derivatives) to identify trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
